![molecular formula C10H6N2OS2 B407784 5-(Thiophen-2-Yl)thieno[2,3-D]pyrimidin-4(1h)-One CAS No. 215928-54-4](/img/structure/B407784.png)
5-(Thiophen-2-Yl)thieno[2,3-D]pyrimidin-4(1h)-One
Overview
Description
Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, such as “5-(Thiophen-2-Yl)thieno[2,3-D]pyrimidin-4(1h)-One”, are known for their potential as cyclin-dependent kinase 4 (CDK4) inhibitors . They are part of a broader class of compounds known as thienopyrimidines, which are widely recognized for their various therapeutic activities .
Synthesis Analysis
The synthesis of these compounds involves the introduction of a thiazole group at the hydrazone part, which has led to a marked enhancement of chemical stability . A series of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry .Molecular Structure Analysis
The molecular structure of these compounds is optimized at the C-4’ position of the thiazole ring and the C-6 position of the thieno[2,3-d]pyrimidine moiety . The compounds were characterized by IR, (1)H NMR, (13)C NMR, elemental and mass spectral analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds start with the reaction of methyl 2-aminothiophene-3-carboxylate with urea, followed by the action of POCl3, and then treatment with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. For instance, 2-Chloro-N-(5-nitropyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine has a melting point of 151–152°C .Scientific Research Applications
Antimycobacterial Agents
This compound has been synthesized and screened against Mycobacteria as part of efforts to develop new antitubercular agents. Some derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra (ATCC 25177), indicating potential use as antimycobacterial drugs .
Biological Activity Enhancement
Thiophene-based analogs, including derivatives of this compound, are of interest due to their potential as biologically active compounds. They are crucial for medicinal chemists aiming to develop advanced compounds with various biological effects .
Antimicrobial Applications
In medicine, thiophene derivatives exhibit antimicrobial properties. This suggests that derivatives of 5-Thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one could be used in developing new antimicrobial agents .
Analgesic and Anti-inflammatory
Thiophene derivatives are known for their analgesic and anti-inflammatory activities. This indicates that the compound may be useful in pain management and inflammation control .
Antihypertensive Effects
Some thiophene derivatives have been identified with antihypertensive effects, suggesting that this compound could contribute to the development of new blood pressure-lowering medications .
Antitumor Activity
Newly synthesized thiophenyl thienopyrimidinone derivatives have been tested as anti-cancer agents. This compound served as a starting material in the preparation of these derivatives, which showed promise in anti-breast cancer activities both in vitro and in vivo .
Mechanism of Action
Target of Action
It’s worth noting that thieno[2,3-d]pyrimidin-4-one derivatives have been studied for their anti-cancer activities .
Mode of Action
It’s known that thieno[2,3-d]pyrimidin-4-one derivatives can interact with cancer cells and exhibit anti-cancer activities .
Biochemical Pathways
It’s known that thieno[2,3-d]pyrimidin-4-one derivatives can affect the growth of cancer cells .
Result of Action
It’s known that thieno[2,3-d]pyrimidin-4-one derivatives can exhibit anti-cancer activities .
Future Directions
Thienopyrimidines, including “5-(Thiophen-2-Yl)thieno[2,3-D]pyrimidin-4(1h)-One”, exhibit a broad range of biological and pharmacological activities, making them promising candidates for the development of new therapeutic agents . Future research may focus on optimizing these compounds for better efficacy and safety.
properties
IUPAC Name |
5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c13-9-8-6(7-2-1-3-14-7)4-15-10(8)12-5-11-9/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUBTAOTPHKKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
215928-54-4 | |
Record name | 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.